molecular formula C26H31Cl2N5O4 B1194701 Bosutinib monohidrato CAS No. 918639-08-4

Bosutinib monohidrato

Número de catálogo: B1194701
Número CAS: 918639-08-4
Peso molecular: 548.5 g/mol
Clave InChI: BXPOSPOKHGNMEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

SKI-606 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Bosutinib monohydrate plays a crucial role in inhibiting the activity of SRC and ABL tyrosine kinases, which are involved in various cellular processes such as proliferation, adhesion, and survival . It interacts with the BCR-ABL fusion protein, a key driver of leukemogenesis in chronic myelogenous leukemia . By binding to the ATP-binding site of these kinases, Bosutinib monohydrate effectively inhibits their activity, leading to reduced phosphorylation of downstream signaling proteins .

Cellular Effects

Bosutinib monohydrate exerts significant effects on various cell types, particularly leukemic cells. It inhibits cell proliferation and induces apoptosis in chronic myelogenous leukemia cells by disrupting the BCR-ABL signaling pathway . Additionally, Bosutinib monohydrate affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell viability and increased cell death .

Molecular Mechanism

The molecular mechanism of Bosutinib monohydrate involves its binding to the ATP-binding site of SRC and ABL tyrosine kinases, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival . Bosutinib monohydrate also induces changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bosutinib monohydrate have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that Bosutinib monohydrate can lead to sustained inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .

Dosage Effects in Animal Models

In animal models, the effects of Bosutinib monohydrate vary with different dosages. At therapeutic doses, Bosutinib monohydrate effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Bosutinib monohydrate is primarily metabolized by cytochrome P450 3A4 in the liver . The major circulating metabolites include oxydechlorinated bosutinib and N-desmethylated bosutinib, which are inactive . The compound’s metabolism involves various enzymes and cofactors, and its metabolic pathways can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Bosutinib monohydrate is extensively distributed within cells and tissues . It is highly bound to plasma proteins, which facilitates its transport and distribution . The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Bosutinib monohydrate is primarily within the cytoplasm, where it exerts its inhibitory effects on SRC and ABL tyrosine kinases . The compound’s activity and function are influenced by its localization, and it may undergo post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

La síntesis de SKI-606 implica varios pasos, comenzando con la preparación de la estructura central de quinolina. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del núcleo de quinolina: Esto implica la ciclización de un precursor apropiado para formar el anillo de quinolina.

    Funcionalización: El núcleo de quinolina se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.

    Modificaciones finales:

Los métodos de producción industrial para SKI-606 están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan el uso de reactivos y condiciones peligrosos. Estos métodos a menudo involucran el uso de procesos catalíticos avanzados y técnicas de purificación para garantizar la alta calidad del producto final .

Análisis De Reacciones Químicas

SKI-606 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden utilizarse para modificar los grupos funcionales en el núcleo de quinolina.

    Sustitución: SKI-606 puede sufrir reacciones de sustitución en las que se reemplazan sustituyentes específicos con otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

SKI-606 es único entre los inhibidores de la cinasa debido a su doble inhibición de las cinasas Src y Abl. Los compuestos similares incluyen:

En comparación con estos compuestos, SKI-606 ofrece un equilibrio único de potencia y selectividad, lo que lo convierte en una herramienta valiosa tanto para aplicaciones de investigación como terapéuticas .

Actividad Biológica

Bosutinib monohydrate is a second-generation tyrosine kinase inhibitor primarily used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). As a potent inhibitor of BCR-ABL and Src family kinases, it demonstrates significant biological activity against various cancer cell lines, particularly those resistant to first-generation therapies like imatinib.

Bosutinib acts as an ATP-competitive inhibitor, selectively targeting the BCR-ABL fusion protein that drives the proliferation of CML cells. Additionally, it inhibits Src family kinases (including Src, Lyn, and Hck), which are involved in multiple signaling pathways related to cell growth and survival. This dual inhibition is crucial for its efficacy against imatinib-resistant forms of BCR-ABL.

Key Mechanisms:

  • Inhibition of BCR-ABL Kinase : Bosutinib effectively inhibits 16 out of 18 imatinib-resistant BCR-ABL variants expressed in murine models, although it does not inhibit the T315I and V299L mutant forms .
  • Src Kinase Inhibition : By inhibiting Src kinases, bosutinib also affects pathways that contribute to tumor growth and metastasis .
  • Impact on Other Receptors : It has shown activity against receptors for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), which are important in angiogenesis and tumor progression .

Pharmacokinetics

Bosutinib exhibits unique pharmacokinetic properties that influence its therapeutic application:

ParameterValue
Oral Bioavailability Low
Time to Peak (Tmax) 4-6 hours
Volume of Distribution 5000–7000 L
Protein Binding 94–96%
Metabolism Hepatic via CYP3A4
Half-Life 22.5 ± 1.7 hours
Excretion 91% feces, 3% urine

The pharmacokinetics indicate that food intake can significantly enhance the bioavailability of bosutinib, with a notable increase in Cmax and AUC when taken with a high-fat meal .

Clinical Efficacy

Bosutinib has been extensively studied in clinical trials for its effectiveness in treating CML. It received FDA approval in September 2012 and EMA approval in March 2013 for patients with Ph+ CML who have resistance or intolerance to prior therapies.

Case Studies:

  • Phase 1/2 Clinical Trials : Initial studies demonstrated clinical activity in patients with various BCR-ABL mutations, indicating its potential as a second-line treatment option .
  • Long-term Efficacy : In a study involving patients with chronic-phase CML, bosutinib showed a major molecular response rate of approximately 60%, highlighting its effectiveness even in resistant cases .

Adverse Effects

While bosutinib is generally well-tolerated, it can cause several adverse effects, including:

  • Diarrhea
  • Nausea
  • Fatigue
  • Liver function abnormalities

Monitoring liver enzymes is crucial due to the risk of hepatotoxicity associated with its use .

Propiedades

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPOSPOKHGNMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238722
Record name Bosutinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918639-08-4
Record name Bosutinib monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918639-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bosutinib monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOSUTINIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate, Form VI (1.0 g) was heated with stirring for 5 hours at 95° C. in 12 mL of water. The mixture was cooled to room temperature and filtered. The cake was washed with 2 mL water and vacuum dried at 45° C. to give 0.9 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
VI
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.